molecular formula C11H16O2 B15161133 (5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one CAS No. 796061-45-5

(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one

Cat. No.: B15161133
CAS No.: 796061-45-5
M. Wt: 180.24 g/mol
InChI Key: OVEBWDPQALSVNI-VIFPVBQESA-N
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Description

“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” is an organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a hex-1-en-1-yl substituent and a methyl group, making it a unique derivative of furan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a hex-1-en-1-yl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Furans and their derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be optimized to enhance its efficacy and reduce toxicity.

Industry

Industrially, “this compound” can be used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of “(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound of the furan family, with a simple five-membered ring structure.

    2-Methylfuran: A derivative with a methyl group at the 2-position.

    3-Hexylfuran: A derivative with a hexyl group at the 3-position.

Uniqueness

“(5S)-3-(Hex-1-en-1-yl)-5-methylfuran-2(5H)-one” is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of a hex-1-en-1-yl group and a methyl group makes it different from other furan derivatives, potentially leading to unique reactivity and applications.

Properties

CAS No.

796061-45-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2S)-4-hex-1-enyl-2-methyl-2H-furan-5-one

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h6-9H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

OVEBWDPQALSVNI-VIFPVBQESA-N

Isomeric SMILES

CCCCC=CC1=C[C@@H](OC1=O)C

Canonical SMILES

CCCCC=CC1=CC(OC1=O)C

Origin of Product

United States

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